4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an ethyl group, and an isobutyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of the Ethyl and Isobutyl Groups: The ethyl and isobutyl groups are introduced through alkylation reactions using ethyl iodide and isobutyl bromide, respectively.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors and continuous flow systems to enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides or thioamides.
Scientific Research Applications
4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-CHLOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-[(2-FLUOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-[(2-BROMOBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
4-[(2-CHLOROBENZOYL)AMINO]-1-ETHYL-N-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H21ClN4O2 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[(2-chlorobenzoyl)amino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21ClN4O2/c1-4-22-10-14(15(21-22)17(24)19-9-11(2)3)20-16(23)12-7-5-6-8-13(12)18/h5-8,10-11H,4,9H2,1-3H3,(H,19,24)(H,20,23) |
InChI Key |
CUUBWGHPFIVYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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